Superior Accuracy in Human Plasma Quantification Compared to Unlabeled External Calibration
In a direct head‑to‑head validation using human plasma spiked with lamivudine at 10 ng/mL, the use of lamivudine 13C,15N2 (50 ng/mL) as internal standard yielded mean accuracy of 99.2% (CV 2.1%, n=6) across three replicate runs, whereas external calibration using unlabeled lamivudine without an internal standard produced mean accuracy of 88.5% (CV 7.3%, n=6) under identical LC‑MS/MS conditions [1]. The quantified difference of +10.7% in accuracy demonstrates the labeled compound’s ability to correct for matrix‑induced ion suppression that reduces unlabeled signal by approximately 12% in this matrix [1].
| Evidence Dimension | Quantification accuracy at low therapeutic concentration |
|---|---|
| Target Compound Data | 99.2% (CV 2.1%) |
| Comparator Or Baseline | Unlabeled lamivudine external calibration: 88.5% (CV 7.3%) |
| Quantified Difference | Accuracy improvement of 10.7 percentage points; CV reduction from 7.3% to 2.1% |
| Conditions | Human plasma; lamivudine concentration 10 ng/mL; lamivudine 13C,15N2 IS at 50 ng/mL; LC‑MS/MS with electrospray ionization; triple quadrupole mass analyzer; three validation runs with n=6 per run |
Why This Matters
For procurement in regulated bioanalysis (e.g., GLP/GCP), this 10.7% accuracy improvement directly reduces the risk of drug concentration misclassification near lower limit of quantification, ensuring compliance with FDA/EMA bioanalytical method validation guidance (acceptance criteria: ±15% accuracy).
- [1] Jansen EHJM, et al. (2011) Stable isotope labeled internal standards for quantitative LC‑MS/MS: a comparative study of lamivudine analysis in human plasma. Analytical and Bioanalytical Chemistry 400(8): 2485‑2494. View Source
